molecular formula C6H2Br2ClF B1418075 1,2-Dibromo-3-chloro-5-fluorobenzene CAS No. 1000577-62-7

1,2-Dibromo-3-chloro-5-fluorobenzene

Cat. No. B1418075
M. Wt: 288.34 g/mol
InChI Key: VQDBFZZJIYBHCF-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-chloro-5-fluorobenzene is an organic compound that belongs to the class of benzenoids. It is a crystalline or fused solid that appears clear when melted . The color of the compound ranges from white or translucent to pale yellow or pale cream .


Molecular Structure Analysis

The molecular formula of 1,2-Dibromo-3-chloro-5-fluorobenzene is C6H2Br2ClF . The compound’s structure can be represented by the SMILES notation: FC1=CC(Cl)=CC(Br)=C1Br .


Physical And Chemical Properties Analysis

1,2-Dibromo-3-chloro-5-fluorobenzene has a density of 2.1±0.1 g/cm3 . It has a boiling point of 260.3±35.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.8±3.0 kJ/mol . The flash point is 111.3±25.9 °C . The index of refraction is 1.589 .

Scientific Research Applications

Spectral Analysis and Characterization

  • 1,2-Dibromo-3-chloro-5-fluorobenzene has been studied using FTIR and FT-Raman spectroscopy. These methods allow for detailed analysis of molecular vibrations and can be crucial for understanding the compound's structural and electronic properties (Ilango et al., 2008).

Crystal Structure Prediction

  • The compound has been a subject of first principles prediction studies for its crystal structure. Such research is valuable in material science for understanding how molecular structure relates to larger-scale properties (Misquitta et al., 2008).

Solvent Applications in Organometallic Chemistry

  • It is recognized as a potential solvent in organometallic chemistry. Its fluorine substituents reduce its ability to donate π-electron density, making it useful as a non-coordinating solvent or readily displaced ligand (Pike et al., 2017).

Synthesis of Complex Organic Molecules

  • It has been used in the synthesis of a bradykinin 1 antagonist, demonstrating its utility in constructing complex organic molecules and pharmaceuticals (Menzel et al., 2009).

Catalysis and Organic Synthesis

  • Its derivatives, such as fluorobenzenes, are used in catalytic reactions and organic synthesis, highlighting its role in creating new chemical entities (Manabe & Ishikawa, 2008).

properties

IUPAC Name

1,2-dibromo-3-chloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(9)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBFZZJIYBHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661529
Record name 1,2-Dibromo-3-chloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-chloro-5-fluorobenzene

CAS RN

1000577-62-7
Record name 1,2-Dibromo-3-chloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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